molecular formula CH4 B1582241 Methane-d4 CAS No. 558-20-3

Methane-d4

Cat. No.: B1582241
CAS No.: 558-20-3
M. Wt: 20.067 g/mol
InChI Key: VNWKTOKETHGBQD-JQYAHLJZSA-N
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Description

Methane-d4, also known as deuterated methane, is a compound with the chemical formula CD4. It is a form of methane where all four hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This compound is of significant interest in various scientific fields due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methane-d4 can be synthesized through several methods. One common approach involves the reaction of deuterium gas (D2) with carbon at high temperatures. Another method includes the exchange reaction between methane (CH4) and heavy water (D2O) in the presence of a catalyst. The reaction conditions typically involve elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound often involves the catalytic exchange process, where methane is reacted with deuterium oxide in the presence of a catalyst such as platinum or palladium. This method is efficient and allows for the large-scale production of deuterated methane.

Chemical Reactions Analysis

Types of Reactions

Methane-d4 undergoes various chemical reactions, including:

    Oxidation: When this compound is oxidized, it forms deuterated carbon dioxide (C(D2)O2) and heavy water (D2O).

    Substitution: In substitution reactions, one or more deuterium atoms in this compound can be replaced by other atoms or groups, such as halogens.

    Combustion: this compound combusts in the presence of oxygen to produce deuterated water and carbon dioxide.

Common Reagents and Conditions

    Oxidation: Requires an oxidizing agent such as oxygen or ozone.

    Substitution: Typically involves halogens like chlorine or bromine in the presence of light or heat.

    Combustion: Requires oxygen and an ignition source.

Major Products

    Oxidation: Deuterated carbon dioxide and heavy water.

    Substitution: Deuterated halomethanes.

    Combustion: Deuterated water and carbon dioxide.

Scientific Research Applications

Methane-d4 has numerous applications in scientific research:

    Chemistry: Used as a tracer in reaction mechanisms to study the behavior of deuterium in chemical reactions.

    Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.

    Medicine: Utilized in magnetic resonance imaging (MRI) as a contrast agent due to its unique magnetic properties.

    Industry: Applied in the production of deuterated compounds, which are used in various industrial processes.

Mechanism of Action

The mechanism by which Methane-d4 exerts its effects is primarily through the replacement of hydrogen atoms with deuterium. This substitution alters the physical and chemical properties of the compound, such as its bond strength and reaction rates. The presence of deuterium can slow down reaction rates due to the kinetic isotope effect, making this compound a valuable tool in studying reaction mechanisms and pathways.

Comparison with Similar Compounds

Similar Compounds

    Methane (CH4): The non-deuterated form of Methane-d4.

    Deuterated Ethane (C2D6): Another deuterated hydrocarbon with similar applications.

    Deuterated Propane (C3D8): A deuterated form of propane used in similar research applications.

Uniqueness

This compound is unique due to its complete substitution of hydrogen with deuterium, which significantly alters its physical and chemical properties. This makes it particularly useful in studies requiring precise control over isotopic composition and reaction kinetics.

Properties

IUPAC Name

tetradeuteriomethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/CH4/h1H4/i1D4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNWKTOKETHGBQD-JQYAHLJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

CH4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30204377
Record name (2H4)Methane
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Molecular Weight

20.067 g/mol
Source PubChem
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Physical Description

Compressed gas; [Sigma-Aldrich MSDS]
Record name Methane-d4
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CAS No.

558-20-3
Record name Methane-d4
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Record name (2H4)Methane
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Record name (2H4)Methane
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Synthesis routes and methods I

Procedure details

Tert-butyl 5-(1-naphthyl)-1,2,6b,7,8,10,11,11a-octahydro-9H-azepino[4,5-b][1,4]oxazino[2,3,4-hi]indole-9-carboxylate (671 mg, 90%) was prepared via coupling of tert-butyl 5-bromo-1,2,6b,7,8,10,11,11a-octahydro-9H-azepino[4,5-b][1,4]oxazino[2,3,4-hi]indole-9-carboxylate (671 mg, 1.64 mmol) with 1-naphthyl boronic acid (423 mg, 2.46 mmol) as illustrated by the general procedure described in Example 534 Step C. CIMS (Methane) m/z=457 [MH]+ The corresponding hydrochloride salt of the title compound was formed from tert-butyl 5-(1-naphthyl)-1,2,6b,7,8,10,11,11a-octahydro-9H-azepino[4,5-b][1,4]oxazino[2,3,4-hi]indole-9-carboxylate (670 mg) using the procedure described in Example 534 Step C. Then, this salt was free-based using 6 N NaOH, to give the title compound (527 mg, 99%). 1H NMR (CDCl3, 300 MHz) δ1.80-2.40 (m, 5H), 2.80-3.00 (m, 3H), 3.00-3.15 (m, 1H), 3.40-3.60 (m, 1H), 3.62-3.86 (m, 1H), 4.28-4.62 (m, 4H), 6.77 (s, 2H), 7.30-7.60 (m, 4H), 7.75 (d, 1H, J=8.1 Hz), 7.85 (d, 1H, J=8.0 Hz), 8.04 (d, 1H, J=8.1 Hz) ppm. CIMS (Methane) m/z=357 [MH]+.
Name
tert-butyl 5-bromo-1,2,6b,7,8,10,11,11a-octahydro-9H-azepino[4,5-b][1,4]oxazino[2,3,4-hi]indole-9-carboxylate
Quantity
671 mg
Type
reactant
Reaction Step One
Quantity
423 mg
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Following a procedure similar to that described in Example 6 above substituting for ethyl alcohol and methanesulfonic acid the appropriate reaction medium and the appropriate catalyst listed in Examples 83-109 of Table B hereinbelow, 4-dimethylaminobenzaldehyde, N,N-dimethylaniline and sodium p-toluenesulfinate were interacted at the indicated temperature to obtain a methane of Formula XV wherein R=4--CH3 ; R5 =H, R6 =N(CH3)2 ; Q=4--(CH3)2NC6H4. A toluene or acetone solution of the product from Examples 83-109 contacted with silica gel developed a blue colored image.
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Name
sodium p-toluenesulfinate
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0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
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Synthesis routes and methods III

Procedure details

Proceeding in a manner similar to that described in Example 1 above substituting for ethyl alcohol and the concentrated hydrochloric acid the appropriate reaction medium and the appropriate catalyst listed in Examples 58-82 of Table A hereinbelow, 4-dimethylaminobenzaldehyde, sodium p-toluenesulfinate and 1-ethyl-2-methylindole were interacted at the indicated temperature to obtain a methane of Formula II wherein R=4--CH3 ; R1 =C2H5 ; R2 =CH3 ; R3 =R5 =H; R6 =N(CH3)2. A toluene or acetone solution of the product from Examples 58-82 contacted with silica gel developed a blue-red colored image.
Quantity
0 (± 1) mol
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reactant
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Name
sodium p-toluenesulfinate
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

Ten and three tenths grams of 86.4 percent sodium p-toluenesulfinate, 10.7 g of 90.7 percent N,N-diethyl-3-ethoxyaniline and 12 g of 4-(N-ethyl-N-benzyl)-aminobenzaldehyde were interacted in the presence of 18.2 g of 95 percent methanesulfonic acid to obtain a methane of Formula XV wherein R=4--CH3 ; R5 =C2H5O; R6 =N(C2H5)2 ; Q=4--[(C2H5)(C6H5CH2)NC6H4 ], an oil. A significant infrared maximum appeared at 1145 (SO2 ; s) cm-1. The product developed a violet colored image.
Name
sodium p-toluenesulfinate
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
10.7 g
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reactant
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[Compound]
Name
4-(N-ethyl-N-benzyl)-aminobenzaldehyde
Quantity
12 g
Type
reactant
Reaction Step Three
Quantity
18.2 g
Type
reactant
Reaction Step Four

Synthesis routes and methods V

Procedure details

A mixture of 25.5 g (80 mmol) of 1,4-dibromo-2,2-diethoxy-3-butanone, 11.8 g (100 mmol) of N-amidinothiourea, and 150 ml of tetrahydrofuran was heated at reflux for 3 hours. The mixture was filtered to remove some insoluble solid, and the filtrate was concentrated. The residue was triturated with 200 ml of saturated sodium bicarbonate, then extracted four times with a total of 500 ml of ethyl acetate. The combined ethyl acetate extracts were dried over sodium sulfate, filtered and evaporated leaving a solid. Recrystallization from 250 ml of acetonitrile, after decolorization with charcoal, afforded 9.7 g (36%) of 2-guanidino-4-(2-bromo-1,1-diethoxyethyl)thiazole as a white solid, mp 157°-158°; calcd. for C10H17N4O2SBr: C, 35.62; H, 5.08; N, 16.61; Br, 23.69; S, 9.51; found: C, 35.60; H, 4.97; N, 16.99; Br, 23.75; S, 9.59.
Name
1,4-dibromo-2,2-diethoxy-3-butanone
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methane-d4
Reactant of Route 2
Methane-d4
Reactant of Route 3
Methane-d4
Reactant of Route 4
Methane-d4
Reactant of Route 5
Methane-d4
Reactant of Route 6
Methane-d4
Customer
Q & A

ANone: Methane-d4 has the molecular formula CD4 and a molecular weight of 20.03 g/mol.

A: The substitution of deuterium for hydrogen in this compound leads to significant changes in its spectroscopic properties. [, , , ] These differences arise from the mass difference between the isotopes, affecting vibrational frequencies and rotational constants. For instance, the Raman spectrum of CD4 exhibits distinct rotational structures in the ν2 and ν3 bands compared to CH4. [] Additionally, electron impact spectroscopy reveals variations in the bound state spectrum and optically forbidden vibrational progressions between the two isotopologues. [, ]

A: Research suggests that this compound undergoes dissociative adsorption on nickel catalysts. [] Kinetic studies indicate a first-order disappearance of this compound on the nickel surface, with the formation of surface-bound fragments like CX, CX2, and CX3 (where X is H or D). [] The equilibrium between these fragments is influenced by temperature, with higher temperatures favoring CX3. []

A: this compound is a valuable probe for studying H/D exchange reactions, particularly in zeolites and other catalytic systems. [, ] By monitoring the exchange of deuterium from this compound with hydrogen atoms on Brønsted acid sites using techniques like solid-state NMR, researchers can gain insights into the kinetics and mechanisms of these reactions. [, ] For example, studies using this compound have revealed that InO+/H-ZSM-5 zeolites exhibit significantly faster H/D exchange rates compared to In+/H-ZSM-5 or pure H-ZSM-5 zeolites. []

A: Neutron diffraction studies reveal that this compound forms an ordered two-dimensional layer on graphitized carbon black surfaces, specifically Vulcan III. [] This layer aligns in a √3 × √3 registry with the graphite basal planes. [] The study also provided insights into the methane-surface distance and the influence of coverage and temperature on layer formation. []

ANone: The provided research papers do not delve into detailed material compatibility studies for this compound.

A: Yes, DFT (Density Functional Theory) calculations have been employed to study the interaction of platinum ions (Pt+) with this compound. [] These calculations provided evidence for the formation of a platinum hydrido-methyl complex (HPt+CH3) during these reactions. []

ANone: While isotopic substitution doesn't inherently make a molecule more toxic, it's always crucial to handle all chemicals with care. As this compound is a gas, ensure proper ventilation and avoid inhalation. Consult the material safety data sheet (MSDS) for comprehensive safety information.

ANone: Various analytical methods are valuable for studying this compound and its interactions. Some key techniques highlighted in the research include:

  • Mass Spectrometry: Used to identify and quantify this compound and its reaction products based on their mass-to-charge ratios. [, , , , ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly solid-state NMR, enables the study of H/D exchange reactions involving this compound and provides insights into molecular dynamics and interactions. [, ]
  • Neutron Diffraction: Provides structural information, especially for adsorbed species on surfaces, as demonstrated by the study of this compound on graphitized carbon black. []
  • Electron Impact Spectroscopy: Used to investigate electronic structures and vibrational modes of this compound. [, ]
  • Infrared Spectroscopy: Valuable for studying molecular vibrations and interactions, as seen in studies of this compound van der Waals clusters. []

A: Early studies on this compound primarily focused on its spectroscopic properties and fundamental molecular characteristics. [, , , ] As analytical techniques advanced, the research expanded to explore its interactions with catalytic surfaces, [, , , , ] investigate reaction mechanisms, [, , , , ] and probe the dynamics of H/D exchange processes. [, ]

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